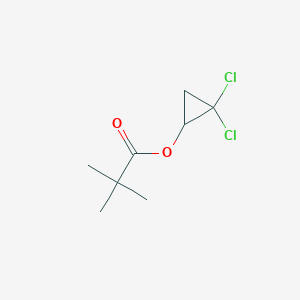![molecular formula C6H10Cl3NO2S B14017608 1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane CAS No. 21946-69-0](/img/structure/B14017608.png)
1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, n-[2-[(2,2,2-trichloro-1-hydroxyethyl)thio]ethyl]- is a chemical compound with the molecular formula C6H10Cl3NO2S. This compound is known for its unique structure, which includes a trichloro-1-hydroxyethyl group attached to an acetamide moiety through a thioether linkage. It has applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, n-[2-[(2,2,2-trichloro-1-hydroxyethyl)thio]ethyl]- typically involves the reaction of 2,2,2-trichloro-1-hydroxyethanethiol with an appropriate acetamide derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydroxide, to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps like purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, n-[2-[(2,2,2-trichloro-1-hydroxyethyl)thio]ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloro group to less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Acetamide, n-[2-[(2,2,2-trichloro-1-hydroxyethyl)thio]ethyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biochemical pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrial compounds.
Wirkmechanismus
The mechanism of action of Acetamide, n-[2-[(2,2,2-trichloro-1-hydroxyethyl)thio]ethyl]- involves its interaction with molecular targets such as enzymes or receptors. The trichloro-1-hydroxyethyl group can form hydrogen bonds or interact with active sites, while the thioether linkage provides stability and specificity. These interactions can modulate biochemical pathways or inhibit specific enzymes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-hydroxyethyl)acetamide
- 2-(2-hydroxyethoxy)acetamide
- 2,2,2-trichloroacetamide
Uniqueness
Acetamide, n-[2-[(2,2,2-trichloro-1-hydroxyethyl)thio]ethyl]- is unique due to its combination of a trichloro-1-hydroxyethyl group and a thioether linkage. This structure imparts specific chemical and biological properties that are not found in similar compounds. For example, the presence of the trichloro group enhances its reactivity and potential for forming hydrogen bonds, while the thioether linkage provides stability and resistance to hydrolysis.
Eigenschaften
CAS-Nummer |
21946-69-0 |
|---|---|
Molekularformel |
C6H10Cl3NO2S |
Molekulargewicht |
266.6 g/mol |
IUPAC-Name |
N-[2-(2,2,2-trichloro-1-hydroxyethyl)sulfanylethyl]acetamide |
InChI |
InChI=1S/C6H10Cl3NO2S/c1-4(11)10-2-3-13-5(12)6(7,8)9/h5,12H,2-3H2,1H3,(H,10,11) |
InChI-Schlüssel |
ABIMQIMERFMGOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCSC(C(Cl)(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


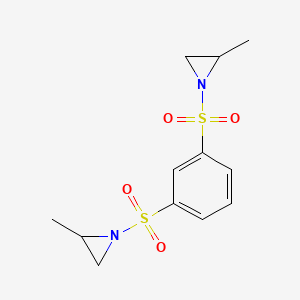

![3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile](/img/structure/B14017537.png)
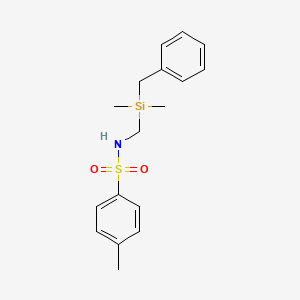
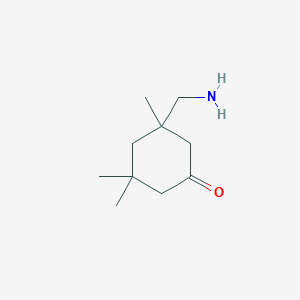
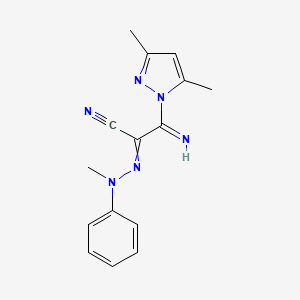
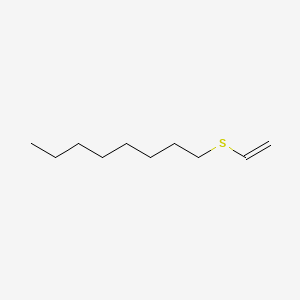
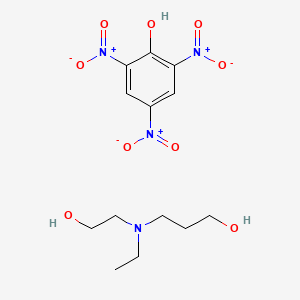
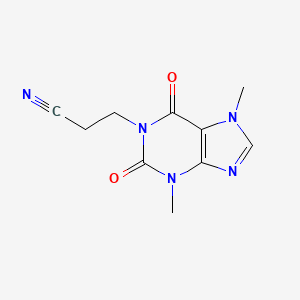
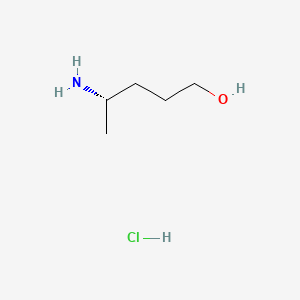
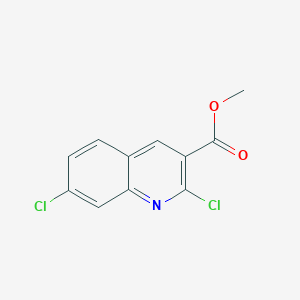

![N-[(Z)-1H-indol-3-ylmethylideneamino]-2-phenylacetamide](/img/structure/B14017609.png)
